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Cathepsin Enzyme IC₅₀ (nM) Notes

Human Cathepsin S (hCat
S)

7.70 ± 5.85 [1]
[2]

Primary target; value from multiple determinations
(n=11)

Mouse Cathepsin S (mCat
S)

1.67 ± 1.17 [1]
[2]

More potent against the mouse enzyme (n=9)

LY3000328 demonstrates excellent selectivity for Cathepsin S over other cysteine proteases. It exhibits very

high selectivity against cathepsins L, K, B, and V, though the exact IC₅₀ values for these off-targets are not

provided in the results [2].

Experimental Protocols for Key Assays

The data above were generated using standard biochemical and cellular assays. Here are the methodologies

cited in the literature:

In Vitro Enzyme Inhibition Assay: The activity of LY3000328 was evaluated in human and mouse
CatS enzyme inhibition assays to determine IC₅₀ values [1] [3] [4]. The compound maintains excellent

in vitro potency and selectivity against a panel of other cysteine proteases [1] [2].
Cellular and Safety Pharmacology Profiling:
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CYP450 Inhibition: Assessed at 10 μM for CYP3A4, CYP2D6, and CYP2C9, showing low

inhibition (<15%) [1] [4].
hERG Binding: Tested at 100 μM in an assay with HEK293 membrane preparations, showing

only 6% displacement of [³H]-astemizole, indicating a low potential for hERG channel
blockade [1] [4].

Metabolic Stability: Incubated at 4 μM in mouse, rat, dog, and human liver microsomes for 30
minutes, showing low in vitro metabolism (<20% compound loss) [1] [4].

Permeability: Demonstrated good permeability (MDCK A-B > 4%) [1] [4].

In Vivo Efficacy and Pharmacodynamics

LY3000328 has demonstrated promising efficacy in disease models, particularly for Abdominal Aortic

Aneurysm (AAA).

In Vivo Efficacy (Mouse AAA Model): The efficacy was studied in a mouse model where
inflammation and AAA are induced by applying CaCl₂ to the abluminal surface of the aorta [1] [4].

LY3000328 was administered orally and exhibited a dose-responsive reduction in aortic diameter [1]
[3] [4]:

1 mg/kg: 58% reduction
3 mg/kg: 83% reduction

10 mg/kg: 87% reduction
Pharmacokinetics and Pharmacodynamics in Humans: A phase 1 clinical trial in healthy human

subjects established that [5]:
Plasma IC₅₀: The concentration of LY3000328 in plasma required to achieve 50% inhibition of

CatS activity is approximately 60 ng/mL.
Safety: All administered single doses (up to 300 mg) were well-tolerated.

PK Profile: The compound demonstrated linear pharmacokinetics up to the 300 mg dose.

Mechanism of Action and Structural Basis

LY3000328 is notable for its non-covalent mechanism of action.

Non-covalent Inhibition: Unlike many reported CatS inhibitors that form reversible or irreversible
covalent bonds with the catalytic cysteine residue (Cys25), LY3000328 binds to the S2 and S3

subsites of the enzyme without interacting with Cys25 [2] [6] [7].
Structural Binding: The crystal structure of the Human Cathepsin S-LY3000328 complex (PDB ID:

4P6G) reveals that the inhibitor forms key hydrogen bonds with the enzyme's backbone [2] [7].
Specifically:
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The benzamide NH forms a hydrogen bond with the carbonyl oxygen of Gly69.

The carbonyl oxygen of the carbamate group forms a hydrogen bond with the NH of Gly69.
The NH of the carbamate group forms a hydrogen bond with the backbone carbonyl of Asn163.

This structure-based drug design approach, which led to the optimization from initial hits to LY3000328, is

visualized in the following diagram.
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The discovery workflow for LY3000328 involved screening, structural analysis, and iterative design to

optimize potency and drug-like properties [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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